Carfentrazone-ethyl
Carfentrazone-ethyl
Carfentrazone-ethyl is an aryl triazolinone reduced-risk herbicide used in the cultivation of wheat, soybean and corn.
Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate is an ethyl ester resulting from the formal condensation of the carboxy group of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid with ethanol. It has a role as a proherbicide.
Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate is an ethyl ester resulting from the formal condensation of the carboxy group of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid with ethanol. It has a role as a proherbicide.
Brand Name:
Vulcanchem
CAS No.:
128639-02-1
VCID:
VC20805939
InChI:
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3
SMILES:
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
Molecular Formula:
C15H14Cl2F3N3O3
Molecular Weight:
412.2 g/mol
Carfentrazone-ethyl
CAS No.: 128639-02-1
Cat. No.: VC20805939
Molecular Formula: C15H14Cl2F3N3O3
Molecular Weight: 412.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Carfentrazone-ethyl is an aryl triazolinone reduced-risk herbicide used in the cultivation of wheat, soybean and corn. Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate is an ethyl ester resulting from the formal condensation of the carboxy group of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid with ethanol. It has a role as a proherbicide. |
|---|---|
| CAS No. | 128639-02-1 |
| Molecular Formula | C15H14Cl2F3N3O3 |
| Molecular Weight | 412.2 g/mol |
| IUPAC Name | ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
| Standard InChI | InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 |
| Standard InChI Key | MLKCGVHIFJBRCD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
| Boiling Point | 352.5 °C 350-355 °C |
| Colorform | Viscous yellow-orange liquid |
| Melting Point | -22.1 °C |
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